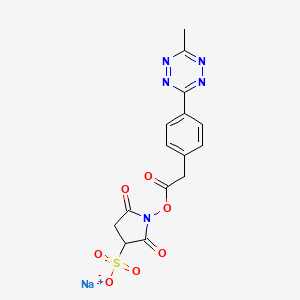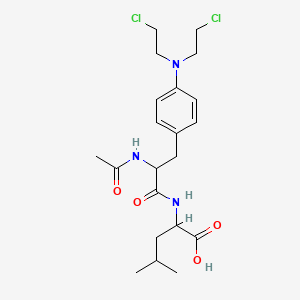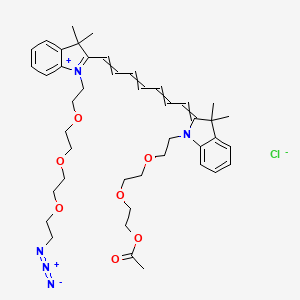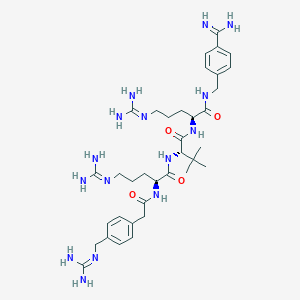
NG-25 HCl hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NG-25 hydrochloride hydrate is a type II kinase inhibitor known for its ability to inhibit mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) and transforming growth factor beta-activated kinase 1 (TAK1). This compound is widely used in scientific research due to its potent inhibitory effects on various kinases, making it a valuable tool in the study of cellular signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NG-25 hydrochloride hydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the trifluoromethyl group and other functional groups via nucleophilic substitution and electrophilic aromatic substitution reactions.
- Final purification and crystallization to obtain the hydrochloride hydrate form .
Industrial Production Methods
Industrial production of NG-25 hydrochloride hydrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Sequential addition of functional groups under controlled conditions.
- Purification using advanced chromatographic techniques to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
NG-25 hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
Applications De Recherche Scientifique
NG-25 hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study kinase inhibition and signaling pathways.
Biology: Employed in cellular studies to understand the role of kinases in cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in colorectal cancer models.
Industry: Utilized in the development of new kinase inhibitors and therapeutic agents
Mécanisme D'action
NG-25 hydrochloride hydrate exerts its effects by inhibiting MAP4K2 and TAK1, which are key components of cellular signaling pathways. The inhibition of these kinases leads to the suppression of downstream signaling events, including the phosphorylation of IKKα/β and degradation of IκB-α. This results in the inhibition of inflammatory responses and reduction of cell viability in certain cancer cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- LY6G6D Protein, Human, Recombinant (His & Strep-II)
- Kasugamycin hydrochloride hydrate
- BIX01294 (hydrochloride hydrate)
- NG25 trihydrochloride
Uniqueness
NG-25 hydrochloride hydrate is unique due to its potent inhibitory effects on both MAP4K2 and TAK1, making it a valuable tool for studying complex signaling pathways. Its ability to inhibit multiple kinases with high specificity sets it apart from other kinase inhibitors .
Propriétés
Formule moléculaire |
C29H35Cl3F3N5O3 |
|---|---|
Poids moléculaire |
665.0 g/mol |
Nom IUPAC |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;hydrate;trihydrochloride |
InChI |
InChI=1S/C29H30F3N5O2.3ClH.H2O/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H;1H2 |
Clé InChI |
MTCWJLFLTFRXLX-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NG-25 HCl hydrate, NG 25 HCl hydrate, NG-25 Hydrochloride hydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








